molecular formula C12H6N2 B1590752 Naphthalene-2,7-dicarbonitrile CAS No. 39718-11-1

Naphthalene-2,7-dicarbonitrile

Cat. No.: B1590752
CAS No.: 39718-11-1
M. Wt: 178.19 g/mol
InChI Key: NNHXOKPHDUDDAK-UHFFFAOYSA-N
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Description

Naphthalene-2,7-dicarbonitrile is an organic compound with the molecular formula C₁₂H₆N₂ It is a derivative of naphthalene, where two cyano groups are attached at the 2 and 7 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-2,7-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of naphthalene with cyanogen bromide in the presence of a catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as acetonitrile. Another method involves the direct cyanation of naphthalene derivatives using a suitable cyanating agent.

Industrial Production Methods: Industrial production of this compound often involves large-scale cyanation reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The cyano groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed:

    Oxidation: Oxidized naphthalene derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

Naphthalene-2,7-dicarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research has explored its potential as a fluorescent probe for biological imaging due to its aromatic structure and electronic properties.

    Medicine: Studies are investigating its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific biological pathways.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which naphthalene-2,7-dicarbonitrile exerts its effects depends on its specific application. In chemical reactions, its cyano groups can participate in various transformations, acting as electron-withdrawing groups that influence the reactivity of the naphthalene ring. In biological systems, its aromatic structure allows it to interact with biomolecules, potentially serving as a fluorescent marker or a precursor for bioactive compounds.

Comparison with Similar Compounds

    Naphthalene-2,3-dicarbonitrile: Similar in structure but with cyano groups at the 2 and 3 positions.

    Naphthalene-2-carbonitrile: Contains a single cyano group at the 2 position.

    1-Cyanonaphthalene: Contains a cyano group at the 1 position.

Uniqueness: Naphthalene-2,7-dicarbonitrile is unique due to the specific positioning of its cyano groups, which imparts distinct electronic and steric properties. This positioning can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specialized applications.

Properties

IUPAC Name

naphthalene-2,7-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHXOKPHDUDDAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50535716
Record name Naphthalene-2,7-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39718-11-1
Record name 2,7-Naphthalenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39718-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene-2,7-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50535716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Dicyanonaphthalene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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